![molecular formula C15H15ClN4O B2397447 2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-11-6](/img/structure/B2397447.png)
2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile
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Overview
Description
The compound “2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile” is a chemical compound with the molecular formula C15H15ClN4O . It has a molecular weight of 302.76 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-chlorobenzyl group attached to a malononitrile group via an oxyimino linkage . The presence of the dimethylamino group and the propylidene group further adds to the complexity of the molecule .Scientific Research Applications
Synthesis and Structural Properties
- SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES discusses the formation of substituted thiazolidinones from chloral and substituted anilines, highlighting the synthetic routes and structural analysis through spectroscopy and ab initio calculations. This research could be relevant for understanding the synthetic pathways and structural analysis of complex compounds similar to the one of interest (Issac & Tierney, 1996).
Reaction Pathways and Antioxidant Capacity
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways reviews the reaction pathways in ABTS assays used to measure antioxidant capacity, including discussions on how some antioxidants form coupling adducts with radical cations. This could provide a background on how complex compounds interact in biochemical assays (Ilyasov et al., 2020).
Chemistry and Biochemistry of Plant Compounds
- Plant Betalains: Safety, Antioxidant Activity, Clinical Efficacy, and Bioavailability provides a comprehensive review of betalains, which are nitrogen-containing plant pigments. Understanding the chemistry, bioavailability, and antioxidant activity of such compounds might offer insights into the research applications of complex chemicals in biology and medicine (Khan, 2016).
Mechanisms of Nitrosamine Formation
- Kinetics and mechanism of formation and destruction of N-nitrosodimethylamine in water – A review delves into the formation and destruction mechanisms of N-nitrosodimethylamine (NDMA) in water, presenting kinetics and reactions with various disinfectants. This review could provide a chemical understanding relevant to environmental and health impacts of chemical reactions in water, potentially analogous to those involving the compound of interest (Sharma, 2012).
Safety And Hazards
properties
IUPAC Name |
2-[(3E)-3-[(2-chlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-5-3-4-6-14(12)16/h3-6,8H,7,11H2,1-2H3/b19-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHGJBMVUUEZFX-UFWORHAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile |
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